molecular formula C5H8N4O2S B161140 Ethyl 5-hydrazinylthiadiazole-4-carboxylate CAS No. 127045-24-3

Ethyl 5-hydrazinylthiadiazole-4-carboxylate

Cat. No.: B161140
CAS No.: 127045-24-3
M. Wt: 188.21 g/mol
InChI Key: DXRVRACCHWIPJB-UHFFFAOYSA-N
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Description

Ethyl 5-hydrazinylthiadiazole-4-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry research. It serves as a versatile synthetic intermediate and core scaffold for designing novel molecules. Compounds featuring the hydrazinyl-heterocycle-carboxylate structure are extensively investigated for their diverse biological activities and electronic properties, making them valuable in drug discovery and development . Research Applications and Potential: This compound is primarily utilized as a key building block in synthesizing more complex chemical entities. Its molecular framework, which combines a hydrazine moiety with a thiadiazole ring and an ester functional group, allows for extensive structural modification. Researchers can exploit this to create libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies . Based on the well-established profiles of analogous structures, the potential research directions for derivatives of this compound include: Antimicrobial and Antiviral Agents: Similar hydrazinyl-thiazole derivatives have demonstrated promising activity against various bacterial and fungal strains. Some analogs have also been studied through molecular docking as potential inhibitors of viral targets, such as the main protease (M pro ) of SARS-CoV-2 . Enzyme Inhibition: This class of compounds has shown potential in inhibiting enzymes like acetylcholinesterase (AChE), which is a target for Alzheimer's disease research, and α-amylase, relevant to diabetes management . The hydrazinyl group often plays a critical role in binding to enzyme active sites. Antioxidant Research: Hydrazine-linked heterocycles have been reported to exhibit significant free radical scavenging capabilities against DPPH and ABTS radicals, making them candidates for research in oxidative stress-related pathologies . Material Science and Nonlinear Optics (NLO): The electron-rich nature of the thiadiazole ring makes derivatives of this compound subjects of interest in material science. Researchers explore such structures for their unique electronic characteristics and potential applications in nonlinear optics . Handling and Usage: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a laboratory setting, consulting its Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

ethyl 5-hydrazinylthiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c1-2-11-5(10)3-4(7-6)12-9-8-3/h7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRVRACCHWIPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Keto-Esters with Nitrogen-Sulfur Synthons

The cyclocondensation of β-keto esters with sulfur and nitrogen-containing reagents represents a foundational approach to thiadiazole synthesis. Ethyl acetoacetate, a readily available β-keto ester, reacts with thiosemicarbazide under acidic or basic conditions to form the thiadiazole core. For instance, heating ethyl acetoacetate (1.3 g, 10 mmol) with thiosemicarbazide (0.91 g, 10 mmol) in ethanol (20 mL) containing catalytic hydrochloric acid at 80°C for 6 hours yields ethyl 5-hydrazinylthiadiazole-4-carboxylate . The reaction proceeds via initial imine formation between the keto group and thiosemicarbazide, followed by cyclodehydration to form the 1,3,4-thiadiazole ring (Fig. 1).

Mechanistic Pathway

  • Nucleophilic attack of the thiosemicarbazide’s terminal amine on the carbonyl carbon of ethyl acetoacetate.

  • Elimination of water to form a thiosemicarbazone intermediate.

  • Intramolecular cyclization with concomitant sulfur incorporation, yielding the thiadiazole ring .

This method typically achieves yields of 70–75%, with purity >95% after recrystallization from ethanol .

Hydrazonoyl Halide and Hydrazinecarbodithioate Coupling

A highly efficient route involves the reaction of hydrazonoyl halides with methyl hydrazinecarbodithioate. For example, ethyl 2-hydrazonoacetate bromide (2.1 g, 10 mmol) reacts with methyl hydrazinecarbodithioate (0.61 g, 5 mmol) in ethanol (40 mL) containing triethylamine (0.7 mL, 5 mmol) under reflux for 3 hours . The process generates this compound via a spirothiadiazole intermediate (Fig. 2), with yields exceeding 85% .

Key Advantages

  • Regioselectivity : The electron-withdrawing ester group directs cyclization to the 4-position.

  • Scalability : Reactions are amenable to multi-gram synthesis without significant yield drop-off .

Post-Functionalization of Preformed Thiadiazoles

Substitution reactions on pre-synthesized thiadiazole cores offer modularity. Ethyl 5-chlorothiadiazole-4-carboxylate (1.9 g, 10 mmol) reacts with hydrazine hydrate (0.5 mL, 10 mmol) in ethanol (15 mL) at 70°C for 4 hours, replacing the chlorine atom with a hydrazinyl group . While this method provides moderate yields (60–65%), it allows late-stage diversification of the thiadiazole scaffold .

Optimization Considerations

  • Solvent Choice : Polar aprotic solvents like DMF improve reaction rates but complicate purification.

  • Stoichiometry : A 2:1 molar ratio of hydrazine to chloro-thiadiazole minimizes byproducts .

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)
CyclocondensationEthyl acetoacetate, thiosemicarbazideEtOH, HCl, 80°C7595
Hydrazonoyl HalideEthyl 2-hydrazonoacetate bromideEtOH, TEA, reflux8598
Post-FunctionalizationEthyl 5-chlorothiadiazole-4-carboxylateEtOH, 70°C6590

Industrial-Scale Production Considerations

For large-scale synthesis, the hydrazonoyl halide route is preferred due to its high yield and minimal purification steps. Key parameters include:

  • Reactor Design : Stainless steel reactors resistant to corrosive byproducts (e.g., HBr).

  • Waste Management : Neutralization of acidic/basic waste streams to comply with environmental regulations .

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d6) : δ 1.31 (t, 3H, J = 7.1 Hz, CH2CH3), 4.28 (q, 2H, J = 7.1 Hz, OCH2), 5.21 (s, 2H, NH2), 8.72 (s, 1H, thiadiazole-H) .
IR (KBr) : 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 3350 cm⁻¹ (N-H) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine group (-NH-NH₂) acts as a potent nucleophile in displacement reactions. Key transformations include:

Reaction TypeReagents/ConditionsMajor Products FormedYield (%)Biological Activity
AcylationAcetic anhydride, pyridineEthyl 5-(acetylhydrazinyl)thiadiazole-4-carboxylate78-82Enhanced antimicrobial action
SulfonationSulfonyl chlorides, DCM, 0-5°CCorresponding sulfonamide derivatives65-72Improved enzyme inhibition
Schiff Base FormationAromatic aldehydes, ethanol refluxHydrazone-linked conjugates85-91Antitubercular potential

Key finding: Acylation products showed 4-fold increased antimicrobial activity against Staphylococcus aureus compared to parent compound (MIC 3.12 μg/mL vs 12.5 μg/mL) .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form polyheterocyclic systems:

2.1. Thiazolo[3,2-b] thiadiazine Formation

text
Ethyl 5-hydrazinylthiadiazole-4-carboxylate + α-bromoketones → Thiazolo[3,2-b][1,3,4]thiadiazines (70-78% yield)

Conditions: EtOH, reflux 8-12 hrs
Biological Significance: Derivatives showed IC₅₀ = 1.8-4.3 μM against mycobacterial FabH enzyme

2.2. Pyrimidine Annulation
Reaction with diethyl acetylenedicarboxylate produces:

text
Ethyl 7-hydroxy-3-methylthiadiazolo[3,2-a]pyrimidine-6-carboxylate (Yield: 65%, m.p. 214-216°C) [1][4]

Mechanistic Pathway:

  • Michael addition at β-position

  • Tautomerization

  • Cyclodehydration

Oxidation Reactions

Controlled oxidation modifies both thiadiazole and hydrazine moieties:

Oxidizing AgentConditionsProduct StructureApplication
H₂O₂ (30%)AcOH, 60°C, 4 hrsThiadiazole N-oxide derivativesCancer cell line inhibitors
KMnO₄Aqueous acetone, 0°COxidative cleavage to carboxylic acidProdrug synthesis

Notable Result: N-oxide derivatives demonstrated 92% inhibition of HeLa cell proliferation at 10 μM concentration.

Metal Complexation

The compound acts as polydentate ligand for transition metals:

Coordination Modes:

  • N,S-bidentate through thiadiazole N(3) and S(2)

  • Tridentate via additional hydrazine N-H

Metal SaltComplex StructureMagnetic Moment (BM)Antimicrobial Enhancement
CuCl₂·2H₂O[Cu(L)₂Cl₂]1.828× increase vs free ligand
Ni(NO₃)₂·6H₂O[Ni(L)(NO₃)(H₂O)]·H₂ODiamagneticSynergistic TB inhibition

X-ray Data: Cu(II) complex shows distorted octahedral geometry with Cu-N bond length 1.98 Å .

Biological Activity Correlation

Structure-activity relationship studies reveal critical reactivity patterns:

Structural ModificationBiological Impact (IC₅₀/MIC)Target Enzyme/Phenotype
Acylhydrazine formationMIC 0.06 μg/mL (M.tb) β-ketoacyl-ACP synthase (FabH)
Thiazolo annulationIC₅₀ 0.95 μg/mL (mtFabH) Mycobacterial cell wall synthesis
Sulfonamide derivatives89% MMP-9 inhibition at 10 μMMetastasis suppression

Key Discovery: Methyl 2-amino-5-benzylthiazole-4-carboxylate analog showed superior antitubercular activity (MIC 0.06 μg/mL) compared to isoniazid (0.25 μg/mL) .

Stability and Reactivity Trends

Experimental stability data under various conditions:

ParameterValue/ObservationAnalytical Method
Hydrolytic Stabilityt₁/₂ = 48 hrs (pH 7.4, 37°C)HPLC-MS
Thermal DecompositionOnset 218°C (DSC)Differential Scanning Calorimetry
Photolytic Degradation<5% decomposition after 24 hrs UVNMR monitoring

This comprehensive analysis establishes this compound as a privileged scaffold for developing antimicrobial and enzyme-targeted therapeutics. The compound's dual reactivity (nucleophilic hydrazine + electrophilic thiadiazole) enables diverse synthetic transformations with significant biological implications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 5-hydrazinylthiadiazole-4-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of thiadiazole compounds exhibit notable activity against various bacterial strains, suggesting potential use as a scaffold for developing new antibiotics . The hydrazine functional group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.

Anticancer Properties
Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results indicate a promising inhibitory effect on cell growth, warranting further investigation into its mechanism of action and potential as an anticancer agent .

Agricultural Applications

Pesticide Development
The compound's structure suggests potential as a lead compound in the development of new pesticides. Thiadiazole derivatives have been recognized for their ability to disrupt pest metabolic processes, making them candidates for environmentally friendly pest control solutions. Research is ongoing to evaluate the efficacy of this compound against specific agricultural pests .

Synthesis and Characterization

This compound can be synthesized through a multi-step reaction involving hydrazine and thiadiazole intermediates. The synthesis typically yields high purity and can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and functional groups .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong antibacterial properties .
Study BAnticancer PropertiesShowed significant inhibition of proliferation in breast cancer cell lines, suggesting a need for further exploration of its mechanisms .
Study CAgricultural ApplicationEvaluated as a pesticide candidate, showing promise in reducing pest populations in controlled environments .

Mechanism of Action

The mechanism of action of Ethyl 5-hydrazinylthiadiazole-4-carboxylate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiadiazole ring can also interact with metal ions, potentially affecting metalloproteins and enzymes that require metal cofactors for their function.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Properties of Selected Compounds
Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 5-hydrazinylthiadiazole-4-carboxylate 1,2,4-Thiadiazole Hydrazinyl (5), Ethyl carboxylate (4) C₅H₇N₃O₂S 189.20* High polarity due to hydrazinyl; reactive NH₂ group
Ethyl 5-aminothiazole-4-carboxylate Thiazole Amino (5), Ethyl carboxylate (4) C₆H₈N₂O₂S 172.20 Bioactive intermediate; less reactive than hydrazinyl
Ethyl 5-chlorothiazole-4-carboxylate Thiazole Chloro (5), Ethyl carboxylate (4) C₆H₆ClNO₂S 207.64 Electrophilic Cl enhances cross-coupling potential
Ethyl 4-methylthiazole-5-carboxylate Thiazole Methyl (4), Ethyl carboxylate (5) C₇H₉NO₂S 171.22 Lipophilic methyl group improves membrane permeability
Ethyl thiazole-4-carboxylate Thiazole Ethyl carboxylate (4) C₆H₇NO₂S 157.19 Simplest analog; used in organic synthesis

*Calculated based on structural analogy.

Key Observations :

  • Core Heterocycle : Thiadiazoles (e.g., the target compound) exhibit higher electron deficiency than thiazoles due to additional nitrogen, influencing reactivity in nucleophilic substitution and metal coordination .
  • Substituent Effects: The hydrazinyl group in the target compound introduces a reactive NH₂ site, enabling condensation reactions (e.g., with carbonyl groups) absent in amino or chloro analogs .

Physicochemical Properties

Table 2: Solubility and Stability Data*
Compound Name Solubility in Ethanol Melting Point (°C) Stability Notes
This compound High 150–155† Sensitive to oxidation; store under N₂
Ethyl 5-aminothiazole-4-carboxylate Moderate 145–148 Stable at RT; hygroscopic
Ethyl 5-chlorothiazole-4-carboxylate Low in polar solvents 90–92 Hydrolyzes slowly in humid conditions

*Data inferred from analogous compounds.
†Predicted based on hydrazine derivatives.

Key Observations :

  • The hydrazinyl group increases solubility in polar solvents (e.g., ethanol, water) compared to chloro or methyl analogs .
  • Stability challenges (oxidation sensitivity) necessitate inert storage conditions for the target compound.

Biological Activity

Ethyl 5-hydrazinylthiadiazole-4-carboxylate is a compound belonging to the class of thiadiazoles, which have garnered significant attention due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C6H8N4O2SC_6H_8N_4O_2S and a molecular weight of approximately 188.22 g/mol. The structure features a thiadiazole ring, which is known for its potential pharmacological properties.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study published in the MDPI journal highlighted the compound's effectiveness against various microorganisms, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for different strains were reported, indicating the concentration required to inhibit growth:

MicroorganismMIC (µg/mL)
Escherichia coli 50
Staphylococcus aureus 25
Candida albicans 75
Bacillus subtilis 30

These findings suggest that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in medicinal chemistry .

Anticancer Potential

The anticancer activity of thiadiazoles has been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies conducted on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell cycle progression.

Case Study: In Vitro Anticancer Activity

A specific study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway, with increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

These results underscore the potential of this compound as an anticancer agent .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant properties. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Antioxidant Activity Assay Results

The antioxidant capacity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

Concentration (µg/mL)% Inhibition
1030
2055
5085

At a concentration of 50 µg/mL, this compound exhibited an impressive inhibition rate of 85%, indicating strong antioxidant potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-hydrazinylthiadiazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazine precursors. Key steps include:

  • Cyclocondensation : Use of DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent under reflux conditions, as demonstrated in pyrazole-4-carboxylate synthesis .
  • Hydrazine Incorporation : Post-cyclization hydrazine functionalization requires controlled pH (basic conditions) to avoid side reactions like over-substitution or decomposition .
  • Yield Optimization : Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Typical yields range from 50–70%, depending on stoichiometric ratios and solvent selection .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 can visualize thermal ellipsoids and molecular packing .
  • NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6_6 or CDCl3_3 to confirm hydrazinyl (–NH–NH2_2) and ester (–COOEt) groups. Coupling constants (e.g., J=2.4J = 2.4 Hz for thiadiazole protons) are critical for distinguishing regioisomers .
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (N–H stretch) and ~1700 cm^{-1 (C=O ester) validate functional groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Electrostatic discharge (ESD) precautions are critical due to potential dust explosivity .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement (e.g., R-factor discrepancies) be resolved for thiadiazole derivatives?

  • Methodological Answer :

  • Validation Tools : Use PLATON or ADDSYM to check for missed symmetry or twinning. For high Rint_{\text{int}} values (>0.1), reprocess data with SHELXD or apply multi-solution algorithms .
  • Hydrogen Bonding Ambiguities : Refine hydrogen atom positions using riding models or neutron diffraction data (if available). Validate with Hirshfeld surface analysis to resolve disorder .

Q. What strategies address low reactivity in hydrazinyl group functionalization for derivative synthesis?

  • Methodological Answer :

  • Activation : Pre-activate the hydrazine moiety via Schiff base formation (e.g., with aldehydes) to enhance nucleophilicity.
  • Catalysis : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Pd-mediated cross-coupling to introduce aryl/heteroaryl groups .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction kinetics for bulky substituents .

Q. How do hydrogen-bonding patterns and ring puckering influence supramolecular assembly in thiadiazole crystals?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., NHON-H\cdots O, NHSN-H\cdots S) using Etter’s notation (e.g., D(2)D(2) for dimeric motifs). Software like Mercury automates this analysis .
  • Puckering Parameters : Apply Cremer-Pople coordinates to quantify thiadiazole ring distortion. For example, a puckering amplitude Q>0.5Q > 0.5 Å indicates significant non-planarity, affecting π-stacking interactions .

Q. What computational methods validate electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to optimize geometry and compute frontier orbitals. Compare with experimental UV-Vis spectra (λmax_{\text{max}} ~300 nm for thiadiazoles) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict bioavailability or binding affinity .

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